8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative characterized by a benzylpiperidin-1-yl group at position 8 and a 3-((4-methylpyrimidin-2-yl)thio)propyl chain at position 5. The thioether linkage and 4-methylpyrimidin-2-yl moiety may enhance metabolic stability and target selectivity compared to simpler analogs .
Properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2S/c1-18-9-12-27-24(28-18)36-16-6-13-33-21-22(31(2)26(35)30-23(21)34)29-25(33)32-14-10-20(11-15-32)17-19-7-4-3-5-8-19/h3-5,7-9,12,20H,6,10-11,13-17H2,1-2H3,(H,30,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEBYJBTOIILCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-dione Derivatives (Molecules 2011)
Compounds 4–6 (pyrimidine-2,4-diones) share a dione core but differ in substituents and scaffold. For example, 4 has benzyloxymethyl and methoxymethyl groups, which increase hydrophobicity but lack the purine core’s adenosine-mimetic properties. These pyrimidine derivatives are less likely to engage purinergic receptors effectively .
Fluorophenyl-Piperazinyl Analog ()
The compound 8-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (MW: 476.556) features a fluorophenyl-piperazine group instead of benzylpiperidine. Fluorine’s electron-withdrawing effect enhances metabolic stability and may improve blood-brain barrier permeability.
Hydroxyethyl-Piperazine Derivative ()
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione (C₁₂H₁₈N₆O₃, MW: 294.31) incorporates a hydroxyethyl-piperazine group. The hydroxyl group improves aqueous solubility but may limit membrane permeability. Compared to the target’s benzylpiperidine , this substituent is less lipophilic, suggesting weaker CNS activity. The absence of a thio-linked pyrimidine further differentiates its pharmacological profile .
Methoxyphenyl-Phenoxypropyl Analog ()
8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione (C₂₆H₃₀N₆O₄, MW: 490.6) includes a methoxyphenyl-piperazine and phenoxypropyl chain. Its higher molecular weight may impact bioavailability compared to the target compound .
Hydroxybenzylidene-Hydrazinyl Derivative ()
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione (C₁₆H₁₈N₆O₄, MW: 358.35) introduces a hydrazinyl linker and hydroxybenzylidene group. The hydrazine moiety may confer redox activity but risks instability under physiological conditions.
Comparative Analysis Table
Research Implications
The target compound’s thioether-linked pyrimidine and benzylpiperidine groups distinguish it from analogs. These features may enhance selectivity for sulfur-dependent targets (e.g., cysteine proteases) or adenosine A₂A receptors. However, its higher lipophilicity compared to hydroxyethyl or hydrazine derivatives could pose challenges in solubility. Further studies should explore its pharmacokinetics and binding affinity relative to fluorophenyl-piperazinyl and methoxyphenyl analogs .
Q & A
Q. How to optimize reaction conditions for minimizing diastereomer formation during piperidinyl substitution?
- Methodology : Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINAP-metal complexes). Use DoE to balance temperature (-20°C to 50°C) and solvent polarity (DMF vs. THF). Analyze diastereomeric ratios via chiral HPLC and refine using kinetic modeling .
Notes
- Avoid trial-and-error synthesis; prioritize computational reaction path searches (e.g., ICReDD’s quantum chemical frameworks) .
- Cross-validate contradictory bioactivity data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Adhere to CRDC classifications (e.g., RDF2050112 for reactor design) when reporting engineering methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
